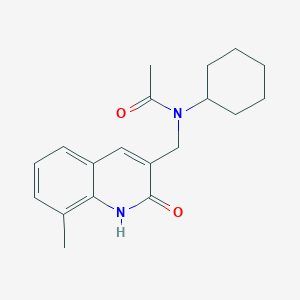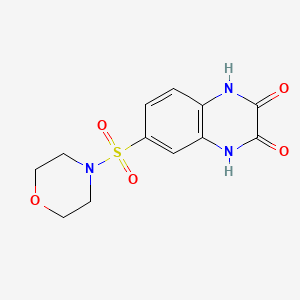
6-(morpholinosulfonyl)quinoxaline-2,3(1H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield percentages, reaction conditions (like temperature and pH), and the sequence of reactions .Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, the types of bonds present, and the compound’s molecular weight .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with other compounds, the conditions needed for these reactions, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and stability. Chemical properties might include acidity or basicity, reactivity with common reagents, and types of reactions the compound can undergo .Applications De Recherche Scientifique
Synthesis and Reactivity
Quinoxaline has become an important chemical moiety in the field of organic chemistry . It has been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications . The compound “6-(morpholinosulfonyl)quinoxaline-2,3(1H,4H)-dione” could potentially be used in similar applications, given its quinoxaline core.
Optoelectronic Materials
Quinoxaline derivatives have been used in the development of polymeric optoelectronic materials . These materials have applications in devices such as organic light-emitting diodes (OLEDs) and solar cells .
Antibacterial Activity
Quinoxaline derivatives are known for their antibacterial activity . They have been used in the synthesis of compounds that exhibit inhibitory effects against various bacterial strains .
Antifungal Activity
In addition to their antibacterial properties, quinoxaline derivatives also exhibit antifungal activity . They can be used in the development of antifungal agents .
Antimalarial Activity
Quinoxaline derivatives have been found to exhibit antimalarial activity . This suggests potential applications in the development of new antimalarial drugs .
Anti-Inflammatory Activity
Quinoxaline derivatives have demonstrated anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory diseases .
AMPA-NMDA Receptor Antagonist
Quinoxaline derivatives have been found to act as AMPA-NMDA receptor antagonists . This suggests potential applications in the treatment of neurological disorders .
Analytical Chemistry and Separation Techniques
8-Hydroxyquinoline derivatives, which are structurally similar to quinoxaline derivatives, are known for their extensive applications in the field of analytical chemistry and separation techniques . This suggests that “6-(morpholinosulfonyl)quinoxaline-2,3(1H,4H)-dione” could potentially be used in similar applications .
Mécanisme D'action
Target of Action
Quinoxaline derivatives have been extensively researched due to their wide range of physicochemical and biological activities . They have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .
Biochemical Pathways
Quinoxaline derivatives have been known to demonstrate a wide range of physicochemical and biological activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Quinoxaline derivatives have been known to demonstrate a wide range of physicochemical and biological activities , suggesting that they may have diverse molecular and cellular effects.
Action Environment
The reaction of quinoxaline derivatives is known to be controlled by the reaction atmosphere , suggesting that environmental factors may play a role in their action.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-morpholin-4-ylsulfonyl-1,4-dihydroquinoxaline-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5S/c16-11-12(17)14-10-7-8(1-2-9(10)13-11)21(18,19)15-3-5-20-6-4-15/h1-2,7H,3-6H2,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWYWIAZSUIAFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Morpholin-4-ylsulfonyl)quinoxaline-2,3-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7717398.png)
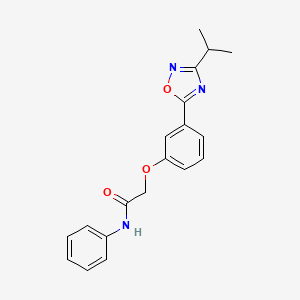
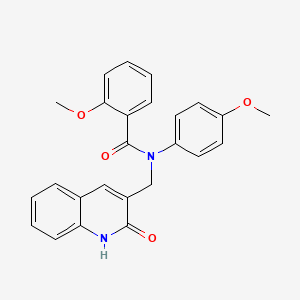
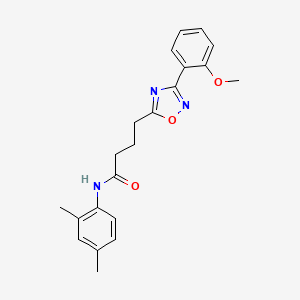


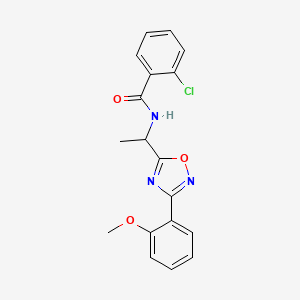
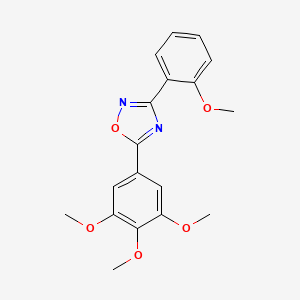


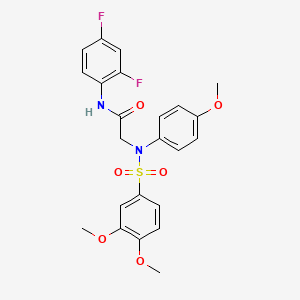
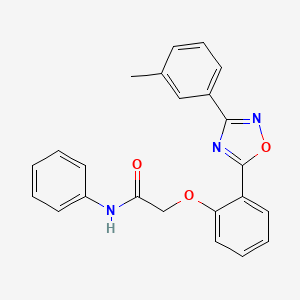
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7717517.png)
